(S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes. The presence of both phosphine and oxazole moieties in its structure allows for unique coordination properties, enhancing its effectiveness in catalytic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Diphenylphosphino Group: The diphenylphosphino group is attached using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are often used in substitution reactions.
Major Products:
Phosphine Oxides: Formed through oxidation of the phosphine group.
Dihydrooxazole Derivatives: Resulting from reduction of the oxazole ring.
Functionalized Derivatives: Obtained through substitution reactions.
Scientific Research Applications
(S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s ability to form stable metal complexes makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.
Medicine: Its chiral properties are exploited in the synthesis of pharmaceuticals, particularly in the production of enantiomerically pure drugs.
Industry: The compound is employed in the development of new materials, including polymers and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole involves its coordination to transition metals through the phosphine and oxazole moieties. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The chiral nature of the ligand allows for the induction of asymmetry in the catalytic reactions, leading to the formation of enantiomerically enriched products.
Comparison with Similar Compounds
®-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole: The enantiomer of the compound, which exhibits similar coordination properties but with opposite chirality.
Bis(diphenylphosphino)ethane (DPPE): A commonly used bidentate phosphine ligand with similar coordination properties but lacking the oxazole ring.
Xantphos: A diphosphine ligand with a larger bite angle, providing different steric and electronic properties compared to (S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole.
Uniqueness: The uniqueness of this compound lies in its combination of phosphine and oxazole moieties, which allows for versatile coordination chemistry and enhanced catalytic activity. Its chiral nature further distinguishes it from other ligands, making it particularly valuable in asymmetric catalysis.
Properties
IUPAC Name |
[2-[[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26NOP/c1-4-12-23(13-5-1)20-25-22-31-29(30-25)21-24-14-10-11-19-28(24)32(26-15-6-2-7-16-26)27-17-8-3-9-18-27/h1-19,25H,20-22H2/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGMNGBDTQMIDH-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26NOP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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